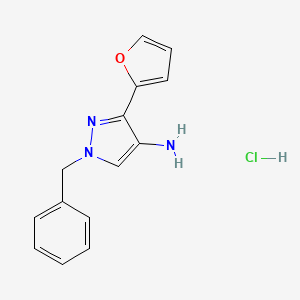

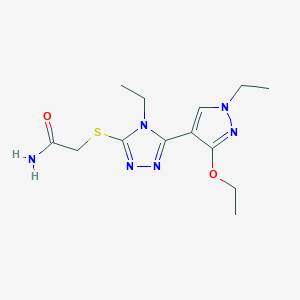

![molecular formula C16H14ClN3O B2530817 N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide CAS No. 338410-73-4](/img/structure/B2530817.png)

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their pharmacological importance and have been studied for various biological activities, including anti-inflammatory and antimicrobial properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods, including the Mannich reaction, which is a versatile reaction widely used in organic synthesis. In the context of the provided papers, N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues were synthesized using the Mannich reaction, and their structures were confirmed by spectral and analytical techniques . Although the specific synthesis of "this compound" is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring, which is a key pharmacophore in drug discovery. The derivatives often contain various substituents that can significantly influence their biological activity. For instance, the presence of a chloromethyl substituent at the 2-position of the benzimidazole scaffold was found to contribute to anti-inflammatory effects .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For example, N-chlorobenzamidine reacted with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride, which upon treatment with sodium hydroxide yielded N-benzimidoyl-S,S-dimethylsulfilimine. This compound could then undergo thermolysis to produce 1,2,4-oxadiazoles . These reactions demonstrate the reactivity of the benzimidazole moiety and its derivatives, which could be relevant to the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine, can affect the lipophilicity, solubility, and overall reactivity of the compounds. In the case of the synthesized N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, these properties were likely characterized during the spectral and analytical elucidation of the compounds . However, specific physical and chemical properties of "this compound" are not provided in the papers.

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Techniques : N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide and its derivatives are synthesized using different chemical reactions, often involving benzimidazole as a key component. For instance, a compound closely related to the target molecule was synthesized and its structure determined by X-ray diffraction, showcasing the importance of structural analysis in understanding these compounds (Raouafi et al., 2005).

Biological and Medicinal Applications

Antimicrobial Activity : Various derivatives of benzimidazole, including those similar to this compound, exhibit significant antimicrobial properties. For example, certain benzimidazole derivatives were found to be effective against Escherichia coli and Staphylococcus aureus, highlighting their potential in treating infections (Salahuddin et al., 2017).

Antimalarial Properties : Some benzimidazole derivatives demonstrate notable antimalarial activity, indicating their potential in developing new treatments for malaria (Divatia et al., 2014).

Anticancer Applications : Benzimidazole compounds have been synthesized and evaluated for their anticancer properties. They show promise in inhibiting the growth of cancer cells, as seen in various in vitro studies (Varshney et al., 2015).

DNA Interaction Studies : Some benzimidazole derivatives interact with DNA and inhibit DNA topoisomerase I, which is significant for understanding their potential as anticancer agents (Alpan et al., 2007).

Chemical and Physical Properties

- Crystal Structure Analysis : The crystal structures of benzimidazole derivatives are studied to understand their molecular conformations and interactions. This information is crucial for designing drugs and understanding their mechanisms of action (Sahay et al., 2019).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which plays a significant role in the regulation of carbohydrate metabolism .

Biochemical Pathways

For example, allosteric activators of human glucokinase can influence the glycolysis pathway .

Pharmacokinetics

A study on similar benzimidazole derivatives suggested a favorable pharmacokinetic profile .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Safety and Hazards

As with any chemical compound, safety and hazards associated with N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide would depend on its specific properties and usage. It’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Future research could focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as single drugs with improved safety .

properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10(15-19-13-7-2-3-8-14(13)20-15)18-16(21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFSYHVSOUTFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)

![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)